RNA Repeat Selectivity: Benzo[g] Core Confers CUG‑Over‑CAG Discrimination Not Observed with Benzo[h] Analogs
Incorporation of a benzo[g]quinoline substructure into small molecules targeting CUG repeat RNA resulted in strong, sequence‑selective binding to CUG repeats over CAG repeats or CAG‑CUG duplex RNA. Compounds bearing this linear benzo[g]quinoline core exhibited enhanced binding properties, readily penetrated cells, improved luciferase activity in a mouse myoblast assay, and partially restored splicing in a DM1 mouse model [1]. In contrast, 2‑oxo‑1,2‑dihydrobenzo[h]quinoline‑3‑carbaldehyde and its metal complexes have been characterized primarily as DNA intercalators with no reported selectivity for CUG RNA over CAG RNA [2][3]. This selectivity gap is directly attributable to the linear vs. angular topology difference, which alters the shape complementarity with RNA grooves.
| Evidence Dimension | Nucleic-acid binding selectivity (CUG vs. CAG RNA repeats) |
|---|---|
| Target Compound Data | Benzo[g]quinoline‑containing compounds: strong selectivity for CUG repeats over CAG repeats; functional restoration of splicing in DM1 mouse model |
| Comparator Or Baseline | 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde metal complexes: selectivity profile not reported; DNA intercalation without demonstrated RNA‑repeat discrimination |
| Quantified Difference | Qualitative selectivity advantage for CUG RNA with benzo[g] scaffold; no comparable RNA‑repeat selectivity data exist for benzo[h] isomer |
| Conditions | C2C12 mouse myoblast assay; dual‑luciferase frameshift assay in HEK 293FT cells; DM1 mouse model (Nucleic Acids Res. 2012) [1] |
Why This Matters
For researchers developing RNA‑targeted therapeutics for myotonic dystrophy or other repeat‑expansion disorders, the benzo[g] scaffold provides a documented selectivity advantage that the more common benzo[h] isomer cannot deliver.
- [1] Ofori, L. O. Solving the problem of sequence selective RNA recognition by small molecules with application to Myotonic Dystrophy and HIV. Ph.D. Thesis, University of Rochester, 2012. http://hdl.handle.net/1802/26491. Also published as: Gareiss, P. C. et al. From dynamic combinatorial 'hit' to lead: in vitro and in vivo activity of compounds targeting the pathogenic RNAs that cause myotonic dystrophy. Nucleic Acids Res. 2012, 40, 6380–6390. PMID: 22492623. View Source
- [2] Ramachandran, E.; Thomas, S. P.; Poornima, P.; et al. Evaluation of DNA binding, antioxidant and cytotoxic activity of mononuclear Co(III) complexes of 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde thiosemicarbazones. Eur. J. Med. Chem. 2012, 50, 405–415. https://doi.org/10.1016/j.ejmech.2012.02.017 View Source
- [3] Synthesis, characterization and cytotoxic activity of novel copper(II) complexes with aroylhydrazone derivatives of 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde. J. Inorg. Biochem. 2018, 182, 18–28. https://doi.org/10.1016/j.jinorgbio.2018.01.015 View Source
